N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-8-9-16(3)19(10-14)26-21(29)12-27-13-24-22-18(23(27)30)11-25-28(22)20-7-5-6-15(2)17(20)4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCADFBAELSOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials are often substituted anilines and pyrazolopyrimidine derivatives. Common synthetic routes may include:
Condensation Reactions: Combining substituted anilines with pyrazolopyrimidine derivatives under acidic or basic conditions.
Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Triazolo[4,3-c]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The compound N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () replaces the pyrazolo ring with a triazolo system. The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to the dimethylphenyl groups in the target compound .
- Chromen-4-one Hybrids: A derivative in incorporates a chromen-4-one fused system (e.g., 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one). The planar chromen system may improve π-π stacking interactions with aromatic residues in enzymes, contrasting with the non-fused pyrazolo-pyrimidine core of the target compound .
Substituent Variations
- Aryl Groups: The target compound’s 2,5- and 2,3-dimethylphenyl substituents provide steric bulk, which could hinder binding to shallow active sites.
- Acetamide Linkages :
While the acetamide group is conserved across analogues (e.g., ’s oxadixyl), its connectivity to heterocycles varies. For instance, N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide () uses an oxazolidinyl group, which may confer conformational rigidity compared to the pyrazolo-pyrimidine-linked acetamide in the target compound .
Physical and Pharmacological Properties
- Melting Points :
The chromen-containing analogue in has a high melting point (302–304°C), suggesting strong crystalline packing. The target compound’s melting point is unreported but may be lower due to reduced planarity . - The dimethylphenyl groups may reduce solubility compared to fluorinated analogues, necessitating formulation adjustments .
Data Table: Key Analogues and Properties
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step routes starting with pyrazole or pyrimidine precursors. A common approach includes cyclization of intermediates (e.g., pyrazolo[3,4-d]pyrimidine cores) under controlled conditions, followed by coupling with substituted acetamide derivatives. Critical factors include:
- Reagents : Catalysts (e.g., palladium for cross-coupling), oxidizing agents (KMnO₄), and solvents (ethanol, dichloromethane) .
- Conditions : Temperature (60–120°C), inert atmospheres (N₂/Ar), and reaction time (6–24 hours). Purification via column chromatography is often required to isolate the final product .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl groups at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Detection of functional groups like amide C=O (1650–1700 cm⁻¹) and pyrimidine C=N (1600 cm⁻¹) .
Q. What preliminary assays are recommended for screening biological activity?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays .
- Cytotoxicity studies : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in the cyclization step?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Alternative catalysts : Test Pd/Cu-based catalysts for improved coupling efficiency .
- In-situ monitoring : Use HPLC or FTIR to track reaction progress and intermediate stability .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how should contradictory data from analogs be resolved?
- Case study : Replacing 2,5-dimethylphenyl with 4-fluorophenyl (see analogs in ) may enhance kinase binding but reduce solubility.
- Resolution strategies :
- Perform Structure-Activity Relationship (SAR) analysis using molecular docking to correlate substituent effects with target affinity .
- Validate discrepancies via orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
Q. What computational methods predict binding affinity with kinase targets?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with ATP-binding pockets .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods to refine binding energy calculations .
Q. How should researchers address unexpected by-products during synthesis?
- Analytical triage : Use LC-MS to identify by-product masses and propose structures .
- Mechanistic studies : Probe reaction pathways via deuterium labeling or trapping of intermediates .
- Process refinement : Adjust stoichiometry or solvent polarity to suppress side reactions .
Q. What considerations are critical when comparing biological activity across cell lines?
- Standardization : Use identical assay conditions (e.g., serum concentration, incubation time) .
- Cell line validation : Confirm target expression (e.g., Western blot for kinase levels) .
- Data normalization : Report activity relative to positive controls (e.g., staurosporine for kinase inhibition) .
Methodological Notes
- Key references : Focus on PubChem , peer-reviewed synthesis protocols , and kinase interaction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
